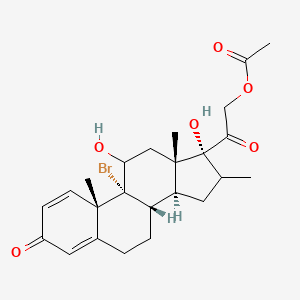

Baccatin VI

Descripción general

Descripción

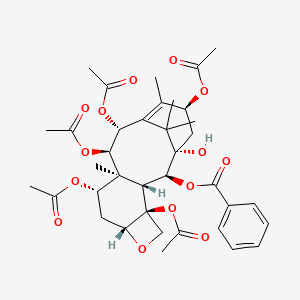

Baccatin VI is a diterpenoid compound found in the leaves and stems of the European Yew tree (Taxus baccata). It is a member of the taxane family, which includes a variety of compounds with similar structures and biochemical properties. This compound has been studied extensively for its medicinal properties and has been used in the synthesis of several cancer drugs.

Aplicaciones Científicas De Investigación

Anti-inflammatory and Antinociceptive Activities : Baccatin VI, among other compounds isolated from the heartwood of Taxus baccata L., has shown significant antinociceptive activity and potential anti-inflammatory properties (Kuepeli, Erdemoglu, Yeşilada, & Şener, 2003).

Microbial Transformation and Derivatives : A study on the microbial transformation of this compound by Aspergillus niger reported the production of new taxane diterpenoids, indicating the compound's versatility in generating various derivatives (Shen, Lo, Lin, & Chakraborty, 2003).

Synthesis of Paclitaxel Analogues : Research has explored the conversion of this compound to various 1-deoxypaclitaxel derivatives, with some analogues exhibiting activity comparable to paclitaxel, a well-known cancer treatment drug (Kingston et al., 1999).

Immune Modulatory and Antitumor Activities : this compound's derivatives, such as baccatin III, have been investigated for their immune adjuvant activity and potential in cancer therapy. This includes enhancing MHC-restricted antigen presentation in dendritic cells and exhibiting antitumor activity (Kim et al., 2011) and (Lee et al., 2011).

Biotransformation for Taxol Precursors : Biotransformation processes involving this compound have been developed to produce precursors for taxol, a significant cancer treatment drug. These processes include enzymatic acetylation and evaluations of cytotoxicity in various human cancer cell lines (Patel, Banerjee, & Nanduri, 2000) and (Sah, Kumari, Subban, & Chelliah, 2020).

Investigation in Taxus Species : this compound has also been identified and studied in various Taxus species, contributing to the understanding of taxane-related metabolites and their potential applications (Chu et al., 1994).

Cytotoxic Mechanism and Antimitotic Action : Studies have investigated the cytotoxic mechanism of this compound and its precursors, highlighting their potential in antimitotic action, which is key in cancer treatment strategies (Pengsuparp et al., 1996).

Mecanismo De Acción

Target of Action

Baccatin VI, a taxane found in Taxus baccata, primarily targets microtubules . Microtubules are essential components of the cell’s cytoskeleton, playing a crucial role in maintaining cell shape, enabling intracellular transport, and facilitating cell division .

Mode of Action

this compound interacts with its targets by binding to polymerized microtubules . This binding suppresses the innate dynamics of the microtubules, disrupting the formation of the mitotic spindle . The disruption of the mitotic spindle interferes with cell division, leading to a state known as mitotic catastrophe .

Biochemical Pathways

The biosynthesis of this compound involves a complex pathway originating from the cyclization of geranylgeranyl diphosphate (GGPP), a common precursor of diterpenoids . The pathway includes a series of hydroxylation steps, an oxidation-concerted acyl rearrangement mechanism, and the formation of an oxetane ester . The complete biosynthesis of this compound, a highly oxygenated Taxol intermediate, has been achieved in engineered yeast .

Result of Action

The primary result of this compound’s action is the induction of mitotic catastrophe, culminating in apoptotic cell death . By stabilizing microtubules and preventing their normal dynamics, this compound disrupts the formation of the mitotic spindle, an essential component for cell division . This disruption leads to cell cycle arrest and ultimately triggers programmed cell death or apoptosis .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the incidence of cells capable of producing this compound can be increased by aluminum ions . This increase is significantly reduced by the actin inhibitor latrunculin b and by diphenylene iodonium, a specific inhibitor of the nadph oxidase respiratory burst oxidase homologue (rboh)

Propiedades

IUPAC Name |

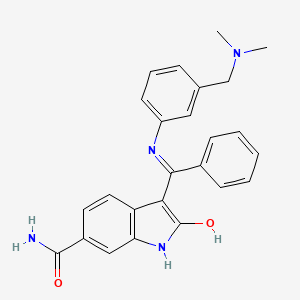

[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15S)-4,9,11,12,15-pentaacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H46O14/c1-18-25(46-19(2)38)16-37(44)32(50-33(43)24-13-11-10-12-14-24)30-35(9,26(47-20(3)39)15-27-36(30,17-45-27)51-23(6)42)31(49-22(5)41)29(48-21(4)40)28(18)34(37,7)8/h10-14,25-27,29-32,44H,15-17H2,1-9H3/t25-,26-,27+,29+,30-,31-,32-,35+,36-,37+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFKTEIDORFVQS-SKNQRQHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H46O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

714.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57672-79-4 | |

| Record name | Baccatin VI | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57672-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q1: What is baccatin VI and where is it found?

A: this compound is a natural diterpenoid belonging to the taxane family. It is primarily found in the bark, needles, and cell cultures of various Taxus species, including Taxus baccata, Taxus chinensis, Taxus canadensis, and Taxus cuspidata [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C29H36O10 and a molecular weight of 544.59 g/mol.

Q3: Can you provide spectroscopic data for this compound?

A3: While comprehensive spectroscopic data is beyond the scope of this Q&A, key spectral features include:

- 1H NMR (acetone-d6): Detailed 1H NMR data for this compound and other related taxoids measured in acetone-d6 are available in the literature [].

- 13C NMR (acetone-d6): Comprehensive 13C NMR data for this compound in acetone-d6 have been reported [].

- Other spectroscopic techniques: Researchers have also utilized techniques such as IR, MS, and UV spectroscopy to characterize this compound [, , , , ].

Q4: Is this compound cytotoxic itself?

A: this compound has been evaluated for cytotoxicity against MCF-7 and HCT116 human cancer cell lines, but it did not show significant activity [].

Q5: Can this compound be used to synthesize paclitaxel analogues?

A: Yes, this compound has been successfully utilized as a starting material for the synthesis of various 1-deoxypaclitaxel derivatives. This involves selective deacylation of this compound followed by attachment of different C-13 side chains [].

Q6: What is the significance of 1-deoxypaclitaxel analogues?

A: Research on 1-deoxypaclitaxel analogues, synthesized from this compound, has shown that the 1-hydroxyl group might not be essential for paclitaxel's activity. Some analogues exhibited comparable activity to paclitaxel in tubulin polymerization and cytotoxicity assays [].

Q7: Are there any unique structural features found in this compound derivatives?

A: Yes, some this compound derivatives, like those isolated from Taxus x media Rehd. cv Hicksii, possess a rearranged 11(15→1)-abeo-taxane skeleton. This structural variation distinguishes them from typical taxanes [, , ].

Q8: What is the significance of the 11(15→1)-abeo-taxane skeleton?

A: The discovery of the 11(15→1)-abeo-taxane skeleton in this compound derivatives highlights a significant structural variation within the taxoid family. This finding has established abeo-taxanes as an emerging major structural type of taxoids [, ].

Q9: Can this compound be produced in plant cell cultures?

A: Yes, this compound is produced in cell cultures of various Taxus species, including Taxus canadensis and Taxus cuspidata [, , , , ].

Q10: What factors influence the production of this compound in cell cultures?

A: The accumulation of this compound in Taxus cell cultures can be influenced by various factors, including the type of elicitor used, its concentration, and the timing of elicitation [].

Q11: What is the role of methyl jasmonate in this compound production?

A: Methyl jasmonate acts as an effective elicitor, significantly enhancing the production of this compound and other taxoids in Taxus cell cultures [, , ].

Q12: How does the accumulation pattern of this compound compare to other taxoids in elicited cell cultures?

A: While methyl jasmonate elicitation stimulates the production of various taxoids, including this compound and paclitaxel, their accumulation patterns differ. this compound accumulation continues until the late stages of the culture cycle, even as cell death increases, suggesting its possible role as a degradation product of taxoid biosynthesis [].

Q13: Can microorganisms modify this compound?

A: Yes, fungi like Aspergillus niger have been shown to biotransform this compound, potentially leading to novel derivatives [, ].

Q14: What is the significance of microbial transformation of this compound?

A: Microbial transformation of this compound opens up possibilities for generating novel taxoid derivatives with potentially enhanced or altered biological activities. This approach could lead to the discovery of new drug candidates [, ].

Q15: How is this compound typically isolated and purified from plant material?

A: this compound is typically isolated from Taxus plant material using a combination of solvent extraction and chromatographic techniques, including column chromatography (silica gel, Sephadex), preparative TLC, and preparative HPLC [, , , , , , , , ].

Q16: What are the applications of High-Speed Counter-Current Chromatography (HSCCC) in this compound research?

A: HSCCC has proven to be an efficient technique for isolating and purifying this compound and other related taxanes from Taxus cell cultures. This method allows for obtaining highly pure compounds for further research and potential applications [].

Q17: What analytical methods are employed for detecting and quantifying this compound?

A: Researchers use techniques like HPLC, LC-ESI-MS, and LC-ESI/MS to analyze and quantify this compound in complex mixtures. These methods provide detailed information about the presence and abundance of this compound and other taxanes in plant extracts and cell cultures [, ].

Q18: How do researchers study the dynamic variation of this compound content in Taxus plants?

A: Studies have investigated the dynamic changes in this compound levels in post-harvest Taxus chinensis clippings under various storage conditions. These analyses help understand how factors like temperature, light, and drying affect taxane content, which is crucial for optimizing their extraction and potential use [].

Q19: What is the distribution of this compound and other taxanes in different parts of Taxus plants?

A: Research indicates that the content and distribution of this compound and other taxanes can vary significantly among different parts of Taxus plants, including needles, stems, heartwood, and roots [, , , , , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

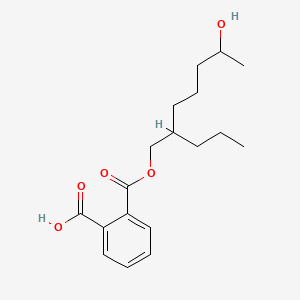

![(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-oic Acid Methyl Ester](/img/structure/B1141325.png)

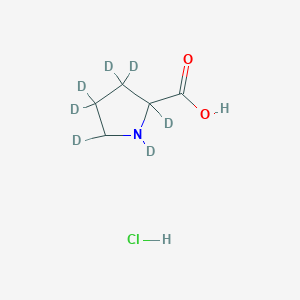

![Bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1141341.png)

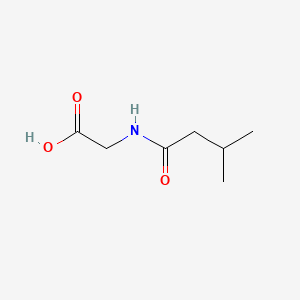

![N-[4-[(Trifluoroacetyl)amino]benzoyl-d4]-L-glutamic Acid Dimethyl Ester](/img/structure/B1141342.png)